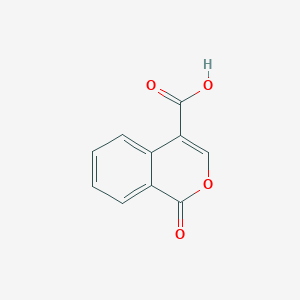

1-Oxo-1H-isochromene-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Oxo-1H-isochromene-4-carboxylic acid is a chemical compound with the CAS Number: 15868-29-8 . It has a molecular weight of 190.16 . The IUPAC name for this compound is 1-oxo-1H-2-benzopyran-4-carboxylic acid .

Synthesis Analysis

The synthesis of a related compound, (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-1-oxo-1H-isochromene-4-carboxamide, involves the use of 1-oxo-1H-isochromene-4-carboxylic acid . The reaction involves the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20℃ .Molecular Structure Analysis

The InChI code for 1-Oxo-1H-isochromene-4-carboxylic acid is 1S/C10H6O4/c11-9(12)8-5-14-10(13)7-4-2-1-3-6(7)8/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis

1-Oxo-1H-isochromene-4-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 240-242℃ .科学的研究の応用

Synthesis of Novel Antitumor Agents

1-Oxo-1H-isochromene-4-carboxylic acid derivatives have been utilized in the synthesis of novel antitumor agents. For instance, a study describes the development of a new synthesis method for a derivative, highlighting its potential in cancer treatment. This showcases the compound's relevance in medicinal chemistry, particularly in oncology (Mondal, Nogami, Asao, & Yamamoto, 2003).

Biotechnological Production and Organic Synthesis

In the context of biotechnological production and organic synthesis, oxo- and hydroxy-carboxylic acids, including 1-Oxo-1H-isochromene-4-carboxylic acid, are noted for their utility. Their biotechnological preparation and usage as building blocks in various chemical syntheses highlight their significance in "green" chemistry and industrial applications (Aurich et al., 2012).

Corrosion Inhibition

Research on indanone derivatives, which are structurally similar to 1-Oxo-1H-isochromene-4-carboxylic acid, demonstrates their effectiveness in corrosion inhibition, particularly for mild steel in acidic environments. These findings suggest potential applications in materials science and engineering (Saady et al., 2018).

Electrochemical Applications

A study on the electrochemical decarboxylative annulation of arylglyoxylic acids with alkynes reveals a novel strategy for synthesizing 1H-isochromen-1-ones. This method has implications in synthetic organic chemistry, especially in the development of electrochemical processes (Luo et al., 2019).

Photoluminescence in Coordination Polymers

Studies on lanthanide–organic coordination polymers, using acids related to 1-Oxo-1H-isochromene-4-carboxylic acid, highlight their photoluminescence properties. This suggests potential applications in materials science, particularly in the creation of photoluminescent materials (Zhang et al., 2015).

Lipid Peroxidation Research

Research on lipid peroxidation products, such as 4-hydroxy-2-nonenal, which can be derived from carboxylic acids like 1-Oxo-1H-isochromene-4-carboxylic acid, provides insights into their role in cellular processes and potential implications in understanding diseases linked to oxidative stress (Spickett, 2013).

Bioisosteres Research

The exploration of oxetan-3-ol and thietan-3-ol as bioisosteres for the carboxylic acid functional group, akin to 1-Oxo-1H-isochromene-4-carboxylic acid, underscores their potential in drug design and medicinal chemistry (Lassalas et al., 2017).

Safety and Hazards

The safety information for 1-Oxo-1H-isochromene-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

1-oxoisochromene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(12)8-5-14-10(13)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURVSGFUKWYAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=COC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxo-1H-isochromene-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)

![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)

![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)

![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)

![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988071.png)

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2988072.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)

![3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2988079.png)